molecular formula C10H8FNO2 B8623077 6-fluoro-5-methoxy-1H-indole-3-carbaldehyde

6-fluoro-5-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B8623077
M. Wt: 193.17 g/mol
InChI Key: YYSAJGDHZRLRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-5-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

6-fluoro-5-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO2/c1-14-10-2-7-6(5-13)4-12-9(7)3-8(10)11/h2-5,12H,1H3

InChI Key

YYSAJGDHZRLRCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

POCl3 (10.9 ml, 71 mmol) is added dropwise to 21 ml of dimethylformamide under N2 at 10–20° C., is stirred 15 minutes, then a 13 ml dimethylformamide solution of 5-methoxy-6-fluoro-indole (J. Med. Chem., 22:63–69, 1979; 10.7 g, 64.7 mmol) is added at a rate to keep the reaction temperature between 10 and 20° C. After the addition is complete, the mixture is stirred for 1 hour. Crushed ice and aqeuous NaOH (12.5 g/50 ml H2O) is added to reaction. The resulting mixture is heated to reflux with a heat gun for 1 minute, cooled to 10° C., and is filtered to give 11.8 g of 6-fluoro-5-methoxy-1H-indole-3-carbaldehyde (95%).
Name
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Three

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